molecular formula C6H10O2 B170226 2-Methyloxan-4-one CAS No. 1193-20-0

2-Methyloxan-4-one

Cat. No. B170226
CAS RN: 1193-20-0
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxan-4-one is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as 2-METHYL-TETRAHYDRO-PYRAN-4-ONE and 2-Methyldihydro-2H-pyran-4 (3H)-one .


Molecular Structure Analysis

The molecular structure of 2-Methyloxan-4-one consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C6H10O2/c1-5-4-6 (7)2-3-8-5/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

2-Methyloxan-4-one has a molecular weight of 114.14 g/mol. It has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are 114.068079557 g/mol. It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Green Extraction of Natural Products

  • Summary of Application: 2-MeOx is used as a sustainable lipophilic solvent to substitute hexane for the green extraction of natural products . It is a bio-based solvent that has been found to be an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products .
  • Methods of Application: The extraction process involves using 2-MeOx as a solvent to solubilize a variety of products, including vegetable oils, aromas, or colors . The solvent recovery is ensured using various available techniques .
  • Results or Outcomes: All reported applications have shown that 2-MeOx is an effective alternative to petroleum-based solvents, with successful industrial transfer, including technologic, economic, and safety impacts .

Inhibition of Chemokine Release

  • Summary of Application: Methyl-derivatives of flavanone, including 2-MeOx, have been studied for their effect on the release of certain chemokines by activated macrophages . These chemokines play a key role in the pathogenesis of inflammation leading to various diseases .
  • Methods of Application: The activity of methyl-derivatives of flavanone on the release of selected chemokines by RAW264.7 macrophages activated by LPS was determined . The concentration of chemokines belonging to the CC chemokine family, namely, MCP-1, MIP-1β, RANTES, and eotaxin, was determined using the Bio-Plex Magnetic Luminex Assay and the Bio-PlexTM 200 System .
  • Results or Outcomes: Among the tested compounds, 5B and 6B had the strongest effect on inhibiting the examined chemokines’ release by macrophages . Therefore, these compounds appear to be potentially useful in the prevention of diseases associated with the inflammatory process .

Future Directions

While specific future directions for 2-Methyloxan-4-one are not mentioned, the field of organic chemistry continues to evolve with ongoing research into new synthesis methods, reaction mechanisms, and applications of various compounds .

properties

IUPAC Name

2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438791
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxan-4-one

CAS RN

1193-20-0
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyltetrahydro-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.